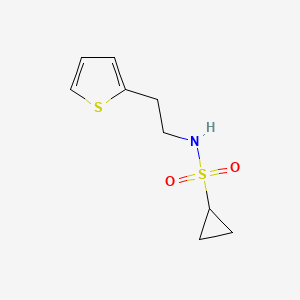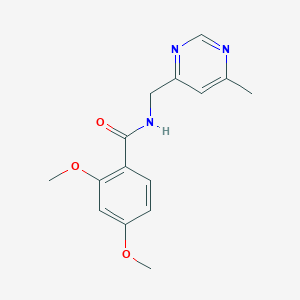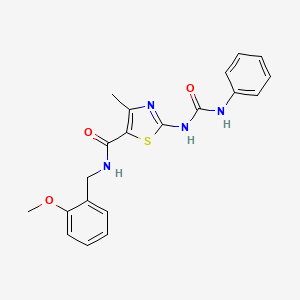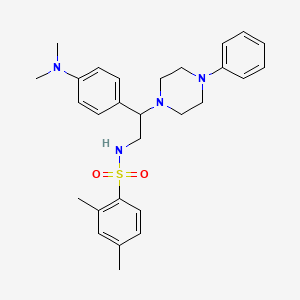
N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide, also known as TPCS2a, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPCS2a is a photosensitizer, which means it can be activated by light and used in photodynamic therapy.
Aplicaciones Científicas De Investigación
Biocatalysis in Drug Metabolism
A study by Zmijewski et al. (2006) explores the application of biocatalysis to drug metabolism, specifically the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This research demonstrates the microbial-based surrogate biocatalytic system's capability to produce mammalian metabolites in sufficient quantities for NMR characterization, highlighting biocatalysis's potential in studying drug metabolism and metabolite structure characterization (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Chemical Synthesis
Mackay et al. (2014) described the Sc(OTf)3-catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides, leading to cyclopentene sulfonamides with high diastereoselectivity. This process exemplifies innovative synthetic pathways in creating complex molecular structures from simple cyclopropane precursors, potentially relevant to synthesizing compounds like N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide (Mackay, Fıstıkçı, Carris, & Johnson, 2014).
Pharmacological Potential
Research by Canale et al. (2016) on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines investigates the balance between 5-HT7 receptor selectivity and a multi-receptor profile for designing selective ligands or multifunctional agents. This study underscores the potential of sulfonamide derivatives in addressing complex diseases through a polypharmacological approach, indicating a pathway for exploring the therapeutic applications of compounds like this compound (Canale, Kurczab, Partyka, Satała, Słoczyńska, Kos, Jastrzębska-Więsek, Siwek, Pękala, Bojarski, Wesołowska, Popik, & Zajdel, 2016).
Propiedades
IUPAC Name |
N-(2-thiophen-2-ylethyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c11-14(12,9-3-4-9)10-6-5-8-2-1-7-13-8/h1-2,7,9-10H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZDOWZERUHLCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2392732.png)

![3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2392734.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone](/img/structure/B2392737.png)
![N~1~-benzyl-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2392738.png)



![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2392749.png)
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate](/img/structure/B2392750.png)



